![molecular formula C11H17N3O2 B594490 tert-Butyl 1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate CAS No. 1268520-16-6](/img/structure/B594490.png)
tert-Butyl 1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
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Overview
Description
Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . They are key precursors in the preparation of active pharmaceutical ingredients, bioactive molecules, natural occurring products, and agrochemicals .
Synthesis Analysis
Pyrazoles can be synthesized through various methods. One common approach is the condensation of hydrazines with α,β-unsaturated carbonyl compounds . Another method involves a [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes .Molecular Structure Analysis
The molecular structure of pyrazoles consists of a five-membered ring with two adjacent nitrogen atoms . The exact structure of “tert-Butyl 1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate” would depend on the specific arrangement and bonding of its atoms.Chemical Reactions Analysis
Pyrazoles can undergo various chemical reactions. For instance, they can participate in C-N bond construction through reductive amination, a commonly used approach in the pharmaceutical industry . They can also undergo regioselective reactions to form 1,3- and 1,3,5-substituted pyrazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl 1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate” would depend on its specific molecular structure. Pyrazoles in general are known for their wide range of physiological and pharmacological activities .Scientific Research Applications
Cancer Treatment Research
This compound has been identified in patent literature as a potential therapeutic agent for treating cancer. It’s part of a class of compounds that can act as inhibitors for specific proteins involved in cancer cell growth and survival . The research focuses on the synthesis of derivatives that can selectively target and inhibit these proteins, thereby halting the progression of cancer.
Deubiquitinase Inhibitors
The compound is also mentioned in the context of deubiquitinase inhibitors, which are a promising area of research for the development of new treatments for various diseases, including cancer and neurodegenerative disorders . These inhibitors can modulate the ubiquitin-proteasome system, which is crucial for protein degradation and turnover in cells.
Material Science Applications
In material science, this compound could be used to synthesize novel materials with specific properties. The pyrazole ring, in particular, is known for its ability to coordinate with metals, which could lead to the development of new catalysts or materials with unique electronic properties .
Chemical Synthesis
As a building block in organic synthesis, this compound can be used to create a wide variety of heterocyclic compounds. These compounds are of interest due to their potential pharmacological activities and their applications in the development of new drugs .
Biodegradability Studies
The compound’s structure suggests potential for biodegradability studies. Research in this field could provide valuable insights into the environmental impact of this compound and its derivatives, particularly how they break down in wastewater treatment processes .
Bioactivity Profiling
Research into the bioactivity of this compound involves studying its interaction with various biological targets. This can lead to the discovery of new biological pathways or targets for drug development. The compound’s interaction with enzymes, receptors, and other proteins is of particular interest .
Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the research and application of pyrazoles are promising. They are valuable building blocks in drug discovery and modern organic synthesis . Their wide range of physiological and pharmacological activities make them a promising scaffold for the discovery of novel active pharmaceutical ingredients .
properties
IUPAC Name |
tert-butyl 1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-6-8-5-12-13(4)9(8)7-14/h5H,6-7H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBHFJOKPVPTJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)N(N=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50856711 |
Source
|
Record name | tert-Butyl 1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50856711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1268520-16-6 |
Source
|
Record name | tert-Butyl 1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50856711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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